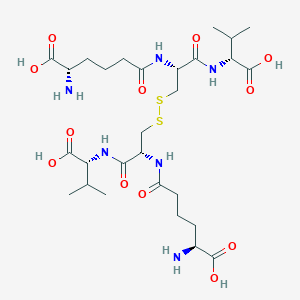
(2-Amino-9H-fluoren-9-yl)methanol
Overview
Description
“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “(2-Amino-9H-fluoren-9-yl)methanol” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
“(2-Amino-9H-fluoren-9-yl)methanol” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Peptide Synthesis
(2-Amino-9H-fluoren-9-yl)methanol is utilized as a coupling agent in peptide synthesis. It is stable at room temperature and has a long shelf-life, making it suitable for this application. It is also used in the synthesis of deoxynucleoside 9-fluorenemethyl phosphorodithioates, highlighting its versatility in peptide-related chemical reactions .
Analytical Chemistry
In the realm of analytical chemistry, this compound finds its use in chromatography and mass spectrometry. It serves as a reagent in the pre-column derivatization of amines for HPLC and fluorescent detection, as well as for derivatizing amino acids for HPLC analysis .
Mechanism of Action
Target of Action
Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.
Mode of Action
It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.
Biochemical Pathways
Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.
Result of Action
Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.
properties
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-9H-fluoren-9-yl)methanol | |
CAS RN |
162021-14-9 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)


![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)



![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)



